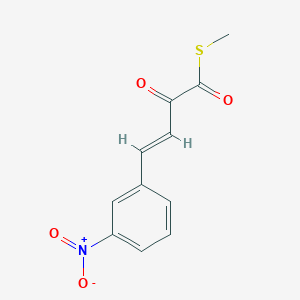

(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate

Description

(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a nitrophenyl group, a thioester linkage, and an enone moiety

Properties

Molecular Formula |

C11H9NO4S |

|---|---|

Molecular Weight |

251.26 g/mol |

IUPAC Name |

S-methyl (E)-4-(3-nitrophenyl)-2-oxobut-3-enethioate |

InChI |

InChI=1S/C11H9NO4S/c1-17-11(14)10(13)6-5-8-3-2-4-9(7-8)12(15)16/h2-7H,1H3/b6-5+ |

InChI Key |

WNQCSDFPHVLUSP-AATRIKPKSA-N |

Isomeric SMILES |

CSC(=O)C(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CSC(=O)C(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate typically involves the condensation of 3-nitrobenzaldehyde with a suitable thioester precursor under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydride or potassium tert-butoxide as bases, and solvents such as tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: The thioester linkage can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Corresponding amides or esters.

Scientific Research Applications

(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel catalysts and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enone moiety can act as a Michael acceptor, facilitating nucleophilic addition reactions with biological nucleophiles like thiols or amines. This interaction can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

(E)-4-(3-nitrophenyl)but-3-en-2-one: Shares the enone moiety but lacks the thioester linkage.

(E)-4-(4-nitrophenyl)but-3-en-2-one: Similar structure with a nitrophenyl group in a different position.

(E)-3-(4-nitrophenyl)prop-2-en-1-one: Contains a shorter carbon chain and lacks the thioester group.

Uniqueness

(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate is unique due to the presence of both the thioester and enone functionalities, which confer distinct reactivity and potential for diverse applications. The combination of these structural features makes it a versatile compound for various scientific investigations.

Biological Activity

(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, emphasizing its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H9NO4S

- Molecular Weight : 251.26 g/mol

- Functional Groups : The compound features a nitrophenyl group and a thioester functional group, contributing to its reactivity and biological interactions.

Biological Activities

Research indicates that (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate exhibits several significant biological activities:

-

Antimicrobial Activity :

- The compound may inhibit the growth of various bacteria and fungi, making it a candidate for developing antimicrobial agents.

- Similar compounds with nitrophenyl groups have been associated with enhanced antimicrobial properties due to their ability to disrupt microbial cell function.

-

Antioxidant Properties :

- Compounds containing nitrophenyl moieties are often linked to antioxidant activities, which can mitigate oxidative stress in cells.

- This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

-

Enzyme Inhibition :

- (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Inhibition of these enzymes can lead to altered metabolic processes, potentially offering therapeutic benefits in various diseases.

The biological activity of (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate can be attributed to its structural characteristics, which influence its interaction with biomolecules:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity is essential for optimizing its pharmacological properties.

In Vitro Studies

In vitro studies have demonstrated the compound's potential in various biological assays:

- Antimicrobial Assays : Testing against bacterial strains revealed significant inhibitory effects, suggesting its utility in developing new antibiotics.

- Antioxidant Activity Assays : The compound showed promising results in scavenging free radicals, indicating its potential as a protective agent against oxidative damage.

In Vivo Studies

While in vitro data is compelling, in vivo studies are necessary to validate these findings:

- Metabolic Pathway Analysis : Research involving animal models has explored the metabolism of related compounds, providing insights into the pharmacokinetics and potential therapeutic applications of (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-(2-nitrophenyl)-2-oxobutanoate | Similar nitrophenyl and oxo groups | Antimicrobial, anti-inflammatory |

| Ethyl 4-(4-nitrophenyl)-2-oxobutanoate | Different phenyl substitution | Antioxidant, anticancer |

| (E)-S-methyl 4-(phenyl)-2-oxobut-3-enethioate | Lacks nitro group | Varies widely; less potent than nitro derivatives |

This table illustrates how variations in substituents can lead to significant differences in biological activity, emphasizing the uniqueness of (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate within this chemical class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.